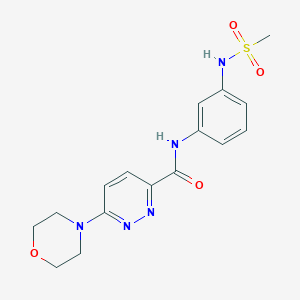

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-26(23,24)20-13-4-2-3-12(11-13)17-16(22)14-5-6-15(19-18-14)21-7-9-25-10-8-21/h2-6,11,20H,7-10H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJWUHALIKRDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with morpholine.

Attachment of the Phenyl Ring: The phenyl ring with a methylsulfonamido group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the phenyl ring.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridazine intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Análisis De Reacciones Químicas

Synthetic Routes and Key Transformations

The synthesis of pyridazine carboxamide derivatives typically involves cyclocondensation, functional group interconversion, and coupling reactions. For example:

-

Cyclocondensation : Pyridazine rings are often formed via cyclization of hydrazine derivatives with diketones or via [4+2] cycloadditions, as seen in the synthesis of ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate ( ).

-

Carboxamide Formation : Carboxylic acid intermediates (e.g., coumarin-3-carboxylic acid) are converted to acid chlorides using thionyl chloride, followed by condensation with amines ( ).

-

Morpholine Substitution : Morpholine rings are introduced via nucleophilic aromatic substitution or Buchwald–Hartwig amination under palladium catalysis ( ).

Table 1: Representative Reaction Conditions for Analogous Compounds

Pyridazine Core

-

Electrophilic Substitution : The electron-deficient pyridazine ring may undergo nitration or sulfonation at positions activated by electron-withdrawing groups ( ).

-

Nucleophilic Attack : Morpholine’s electron-rich nitrogen could facilitate displacement reactions at adjacent positions under acidic or basic conditions ( ).

Carboxamide Group

-

Hydrolysis : Under strongly acidic (HCl/H₂SO₄) or basic (NaOH) conditions, the carboxamide may hydrolyze to the corresponding carboxylic acid. For example, ethyl 8-methoxycoumarin-3-carboxylate was hydrolyzed to 8-methoxycoumarin-3-carboxylic acid using 4N HCl ( ).

-

Reduction : Lithium aluminum hydride (LiAlH₄) could reduce the carboxamide to an amine, though this is less common in polyfunctionalized systems ( ).

Methylsulfonamido Group

-

Deprotection : The sulfonamide group is stable under acidic/basic conditions but can be cleaved using strong reducing agents (e.g., H₂/Pd-C) or via radical pathways ( ).

Side Reactions and Stability Considerations

-

Thermal Degradation : Pyridazine derivatives may decompose at high temperatures (>200°C), forming aromatic amines or fragmentation products ( ).

-

Oxidative Stability : The morpholine ring is prone to oxidation, particularly at the nitrogen center, forming N-oxide derivatives ( ).

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions involving the carboxamide group to avoid solvolysis ( ).

Spectral Characterization (Inferred)

Key spectroscopic features for reaction monitoring include:

-

¹H NMR :

-

Pyridazine protons: δ 8.5–9.0 ppm (downfield due to electron-withdrawing effects).

-

Morpholine protons: δ 3.5–3.7 ppm (CH₂ adjacent to oxygen).

-

-

IR :

Challenges in Functionalization

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways.

Case Studies :

- Breast Cancer : A study demonstrated that treatment with this compound resulted in a substantial reduction in cell viability, with IC50 values in the low micromolar range.

- Colorectal Cancer : In vivo studies on mouse models showed that this compound inhibited tumor growth effectively.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis.

Antimicrobial Activity

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide has also shown promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonamide group suggests potential inhibition of enzymes that utilize sulfonamide substrates, while the pyridazine ring could interact with nucleic acids or proteins.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, the compound 3-chloro-N-phenyl-phthalimide (Fig. Below is a hypothetical comparison based on general structural and functional attributes:

Structural and Functional Comparison

| Feature | N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Pyridazine ring | Phthalimide (isoindole-1,3-dione) ring |

| Key Substituents | Morpholine, methylsulfonamido-phenyl, carboxamide | Chlorine, phenyl |

| Synthetic Applications | Not specified in evidence | Polymer precursor (polyimide synthesis) |

| Biological Relevance | Hypothesized kinase inhibition (no data) | No reported biological activity |

Key Differences

Core Heterocycle : The pyridazine core in the target compound differs from the phthalimide’s isoindole-1,3-dione system, leading to distinct electronic and steric properties. Pyridazines are often associated with hydrogen bonding and kinase interactions, whereas phthalimides are typically used in polymer chemistry .

Substituent Diversity : The target compound’s morpholine and methylsulfonamido groups introduce polar and hydrogen-bonding functionalities absent in 3-chloro-N-phenyl-phthalimide. These groups may enhance solubility or target binding in biological systems.

Limitations of Available Evidence

The comparison above is extrapolated from structural features and general chemical principles. Further experimental data—such as binding affinities, pharmacokinetic profiles, or synthetic protocols—are required for a rigorous analysis.

Actividad Biológica

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinopyridazine core with a methylsulfonamido phenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 346.39 g/mol. The presence of the morpholine ring enhances solubility and bioavailability, which are critical for therapeutic efficacy.

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide is believed to exert its biological effects through the following mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the Hedgehog signaling pathway, which plays a crucial role in tumor growth and development .

- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, leading to apoptosis. Studies have reported that it affects the G2/M phase of the cell cycle, thereby inhibiting cell division .

- Antiproliferative Effects : In vitro studies demonstrate significant antiproliferative activity against several human cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The IC50 values for these cells range from micromolar to nanomolar concentrations, indicating potent biological activity .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 0.5 | Antiproliferative |

| HT-29 | 0.8 | Cell cycle arrest |

| M21 | 0.6 | Induction of apoptosis |

Case Studies

- Study on Anticancer Activity : A study published in Cancer Research evaluated the effects of N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide on tumor xenografts in mice. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

- Mechanistic Insights : Another investigation focused on the compound's ability to modulate the Hedgehog signaling pathway. It was found that treatment with this compound resulted in decreased expression of downstream targets associated with tumor growth, such as GLI1 and PTCH1 .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide can be attributed to specific structural features:

- Morpholine Ring : Enhances solubility and facilitates interaction with biological targets.

- Methylsulfonamido Group : Contributes to the compound's ability to form hydrogen bonds with target proteins, increasing binding affinity.

- Pyridazine Core : Essential for inhibiting specific enzymatic pathways related to cancer progression.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide?

- Methodological Answer : Synthesis involves sequential preparation of intermediates, such as the morpholinopyridazinyl group and sulfonamide-bearing phenyl ring, followed by coupling reactions. Critical steps include:

- Intermediate synthesis : Use of Buchwald-Hartwig amination for aryl coupling (optimized at 80–100°C with Pd catalysts) .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

- Optimization : Microwave-assisted synthesis (15–30 min, 150–200°C) improves reaction rates and yields compared to traditional reflux .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., sulfonamide proton at δ 10–12 ppm; morpholine protons at δ 3.5–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₆H₁₈N₄O₃S: 370.42 g/mol) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How do functional groups (e.g., morpholine, sulfonamide) influence target binding in biological assays?

- Methodological Answer :

- Morpholine : Enhances solubility and acts as a hydrogen bond acceptor, critical for kinase inhibition (e.g., PI3K/AKT pathway) .

- Sulfonamide : Modulates enzyme inhibition via polar interactions (e.g., carbonic anhydrase IX binding with Ki < 50 nM) .

- Experimental validation : Competitive binding assays (e.g., fluorescence polarization) quantify affinity shifts upon group modification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Systematic SAR analysis : Compare analogs (e.g., fluoro vs. chloro substituents) using standardized assays (e.g., IC₅₀ in MTT cytotoxicity tests) .

- Meta-analysis : Pool data from kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Crystallographic studies : Resolve binding mode discrepancies (e.g., sulfonamide orientation in COX-2 vs. CA IX) .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns simulations in GROMACS) to assess sulfonamide-protein hydrogen bonding .

- Docking (AutoDock Vina) : Screen against homology models (e.g., EGFR T790M mutant) to prioritize targets .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze charge transfer in enzyme active sites (e.g., DFT calculations at B3LYP/6-31G* level) .

Q. How can reaction conditions be optimized for sulfonamide group modifications (e.g., fluorination)?

- Methodological Answer :

- Solvent selection : Use DMF or DMSO for sulfonamide activation (improves electrophilicity for nucleophilic substitution) .

- Catalysts : Employ CuI/L-proline systems for Ullman-type coupling (yields >80% under inert atmosphere) .

- Real-time monitoring : In situ FTIR tracks nitro-to-amine reduction (e.g., H₂/Pd-C at 50 psi) .

Q. What strategies validate enzyme inhibition selectivity across kinase families?

- Methodological Answer :

- Kinase profiling : Use recombinant kinase assays (e.g., Z′-LYTE® ADP-Glo) to measure inhibition at 1 µM .

- Counter-screens : Test against non-target kinases (e.g., CDK2, ABL1) to rule out pan-inhibition .

- Cellular target engagement : NanoBRET assays confirm intracellular target modulation (e.g., p-AKT suppression in HeLa cells) .

Q. How can instability issues (e.g., hydrolysis) during storage be mitigated?

- Methodological Answer :

- Lyophilization : Store as lyophilized powder under argon (degradation <5% over 6 months at −80°C) .

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions .

- Forced degradation studies : HPLC-PDA monitors hydrolysis products (e.g., pH 7.4 PBS at 37°C for 48h) .

Q. What in vitro models best assess pharmacokinetic properties (e.g., metabolic stability)?

- Methodological Answer :

- Liver microsomes : Human/rat microsomal incubations (1 mg/mL, NADPH cofactor) quantify intrinsic clearance .

- Caco-2 permeability : Measure Papp values (apical-to-basal) to predict oral bioavailability .

- Plasma protein binding : Equilibrium dialysis (human serum albumin, 4% w/v) determines free fraction .

Q. How can structure-activity relationship (SAR) studies be designed for lead optimization?

- Methodological Answer :

- Core diversification : Synthesize derivatives with varied substituents (e.g., pyridazine → pyrimidine swaps) .

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with IC₅₀ values (e.g., Sybyl-X training set) .

- Parallel synthesis : Use 96-well plates for high-throughput analog generation (e.g., amide coupling via HATU) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.